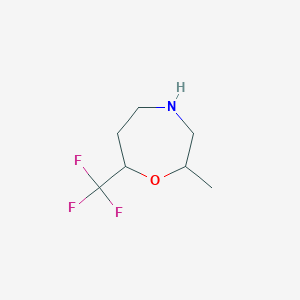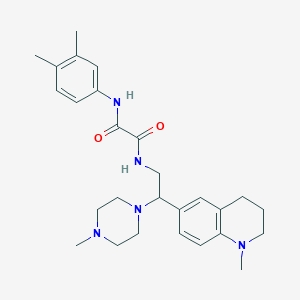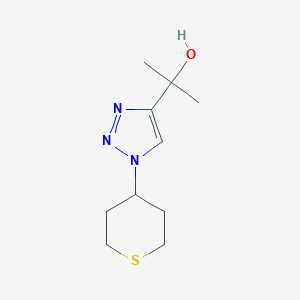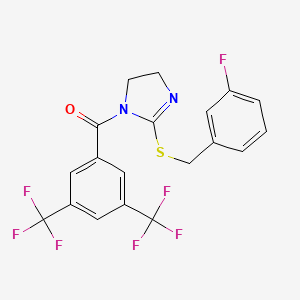![molecular formula C16H17NO3 B2423988 methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate CAS No. 329780-76-9](/img/structure/B2423988.png)
methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a cyano group, a dimethyl group, and a benzoate ester.
Mechanism of Action
Target of Action
The primary targets of methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate are yet to be identified. This compound is relatively new and research is ongoing to determine its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that induces certain changes, but the specifics of these interactions are still under investigation .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of active research .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to improve yield and reduce environmental impact . These catalysts are reusable and can be employed multiple times, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or aldehydes depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar fragrance properties.
Ethyl benzoate: Another ester with similar chemical properties but different odor characteristics.
Propyl benzoate: Similar in structure but with a longer alkyl chain.
Uniqueness
Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate is unique due to its combination of a cyano group and a dimethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFMOGPLAARRE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)


![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2423916.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)


![4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine](/img/structure/B2423927.png)

